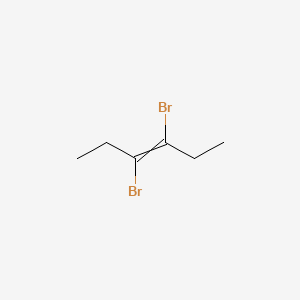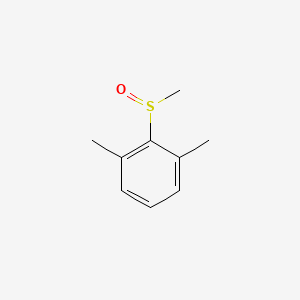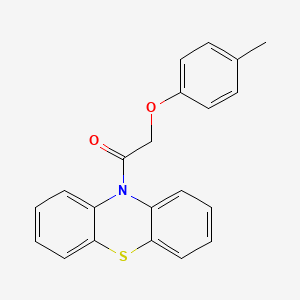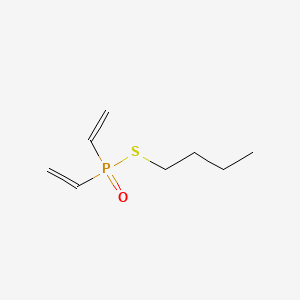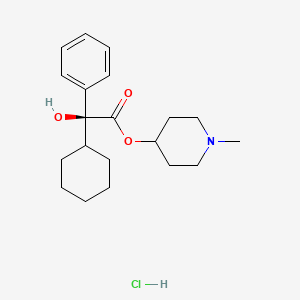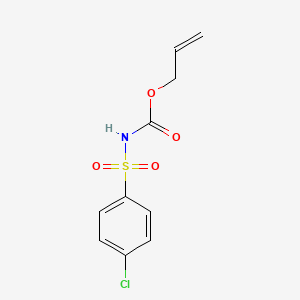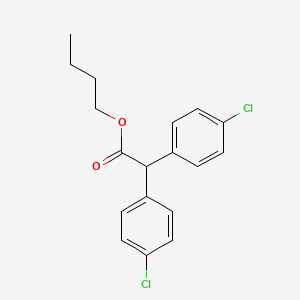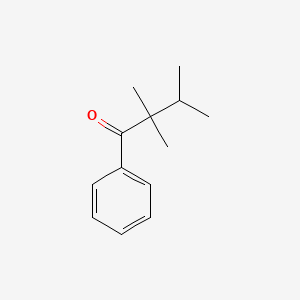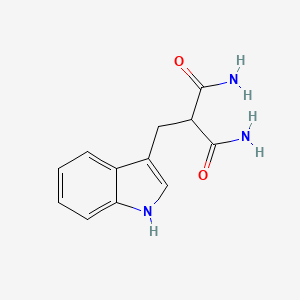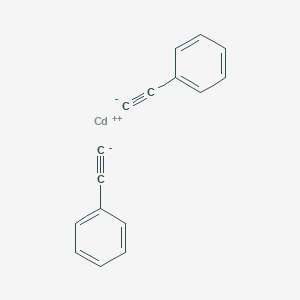
cadmium(2+);ethynylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium(2+);ethynylbenzene is a coordination compound that consists of cadmium ions (Cd²⁺) and ethynylbenzene ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(2+);ethynylbenzene typically involves the reaction of cadmium salts with ethynylbenzene under controlled conditions. One common method is to dissolve cadmium chloride (CdCl₂) in a suitable solvent, such as ethanol, and then add ethynylbenzene to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Cadmium(2+);ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide (CdO) and other oxidation products.
Reduction: Reduction reactions can convert cadmium(2+) ions to metallic cadmium.
Substitution: Ethynylbenzene ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) can be used.
Substitution: Ligand substitution reactions may involve reagents like halogens (Cl₂, Br₂) or other organic ligands.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and other cadmium-containing compounds.
Reduction: Metallic cadmium (Cd).
Substitution: Various cadmium coordination compounds with different ligands.
科学的研究の応用
Cadmium(2+);ethynylbenzene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other cadmium-containing compounds and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
作用機序
The mechanism by which cadmium(2+);ethynylbenzene exerts its effects involves the interaction of cadmium ions with various molecular targets. Cadmium ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to oxidative stress, inhibition of DNA repair, and interference with cellular signaling pathways, ultimately affecting cell survival and proliferation .
類似化合物との比較
Similar Compounds
Cadmium(2+);phenylacetylene: Similar structure but with a phenylacetylene ligand instead of ethynylbenzene.
Cadmium(2+);styrene: Contains a styrene ligand, differing in the presence of a vinyl group.
Cadmium(2+);benzene: Simplest aromatic cadmium compound with benzene as the ligand.
Uniqueness
Cadmium(2+);ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties.
特性
CAS番号 |
46842-01-7 |
|---|---|
分子式 |
C16H10Cd |
分子量 |
314.66 g/mol |
IUPAC名 |
cadmium(2+);ethynylbenzene |
InChI |
InChI=1S/2C8H5.Cd/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H;/q2*-1;+2 |
InChIキー |
VWOMFPKNORMRAL-UHFFFAOYSA-N |
正規SMILES |
[C-]#CC1=CC=CC=C1.[C-]#CC1=CC=CC=C1.[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


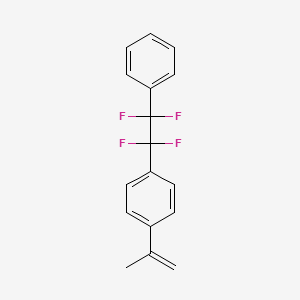
![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)
